3'-Methyl-2-phenylacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

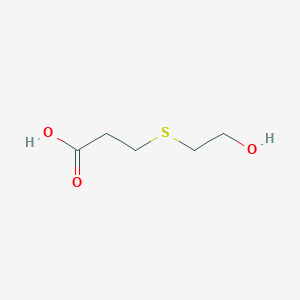

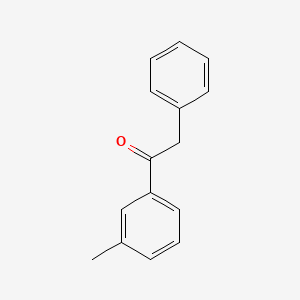

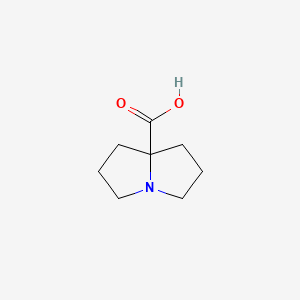

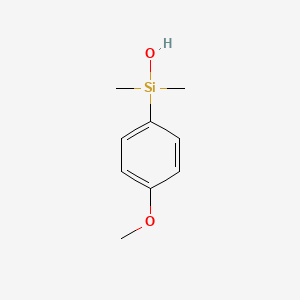

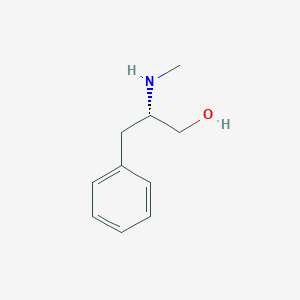

3’-Methyl-2-phenylacetophenone is an organic compound that belongs to the ketone family. It has a CAS Number of 95606-81-8 and a molecular weight of 210.28 . The compound is a white solid and its IUPAC name is 1-(3-methylphenyl)-2-phenylethanone .

Molecular Structure Analysis

The molecular formula of 3’-Methyl-2-phenylacetophenone is C15H14O . The InChI code is 1S/C15H14O/c1-12-6-5-9-14(10-12)15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 .Physical And Chemical Properties Analysis

3’-Methyl-2-phenylacetophenone is a white solid . It has a molecular weight of 210.28 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has explored the synthesis of compounds related to 3'-Methyl-2-phenylacetophenone for their antiviral properties. For instance, the study by Pandey et al. (2004) involved the synthesis of furobenzopyrones from p-phenylacetophenone, which were then evaluated for their antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey, Singh, Tandon, Joshi, & Bajpai, 2004).

Antibacterial Agents

Another area of research focuses on the antibacterial applications of derivatives of 3'-Methyl-2-phenylacetophenone. Goto et al. (2009) synthesized 2′,3′,4′-trihydroxy-2-phenylacetophenone derivatives and evaluated them for their growth inhibition against various bacteria. The study found that certain derivatives showed potent antibacterial activities against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, highlighting the potential of these compounds as antibacterial agents (Goto, Kumada, Ashida, & Yoshida, 2009).

Catalyst in Chemical Synthesis

3'-Methyl-2-phenylacetophenone also finds applications in chemical synthesis as a substrate or intermediate. Ueno, Chatani, and Kakiuchi (2007) reported a ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives, indicating the versatility of related compounds in facilitating novel chemical reactions (Ueno, Chatani, & Kakiuchi, 2007).

Drug Delivery Systems

In the development of drug delivery systems, xylan-based temperature/pH sensitive hydrogels have been prepared using derivatives of 3'-Methyl-2-phenylacetophenone. Gao et al. (2016) demonstrated the use of such hydrogels for controlled drug release, showcasing the potential of these compounds in creating more effective and targeted drug delivery mechanisms (Gao, Ren, Zhao, Kong, Dai, Chen, Liu, & Sun, 2016).

Photocatalysis

The photocatalytic degradation of environmental pollutants is another significant area where 3'-Methyl-2-phenylacetophenone derivatives have been applied. Wang et al. (2019) synthesized TiO2-based photocatalysts for the degradation of Benzophenone-3, a common UV filter in sunscreens that poses environmental risks. The study highlights the role of these compounds in enhancing the efficiency of photocatalytic degradation processes (Wang, Deb, Srivastava, Iftekhar, Ambat, & Sillanpää, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-6-5-9-14(10-12)15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXAVVUKKOOPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449662 |

Source

|

| Record name | 3'-METHYL-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methyl-2-phenylacetophenone | |

CAS RN |

95606-81-8 |

Source

|

| Record name | 3'-METHYL-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)